3-(2,2,2-Trifluoroethoxy)isonicotinaldehyde

Medicinal Chemistry Pharmacokinetics Lead Optimization

Researchers requiring metabolically stable fragment scaffolds often face inconsistent reactivity from sterically hindered isomers. 3-(2,2,2-Trifluoroethoxy)isonicotinaldehyde is the 3-substituted regioisomer specifically designed to avoid 2-position steric hindrance, enabling cleaner nucleophilic additions and higher reaction yields. • Enhanced Electrophilicity: Trifluoroethoxy group activates the aldehyde for rapid conjugation with amines. • Optimized DMPK Profile: LogP of 1.84 balances permeability and solubility; resists CYP450-mediated dealkylation. • Supply Reliability: Low molecular weight (205.13 g/mol) building block shipped under controlled conditions to ensure lab-scale to pilot-scale integrity.

Molecular Formula C8H6F3NO2
Molecular Weight 205.13 g/mol
Cat. No. B13138751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,2,2-Trifluoroethoxy)isonicotinaldehyde
Molecular FormulaC8H6F3NO2
Molecular Weight205.13 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1C=O)OCC(F)(F)F
InChIInChI=1S/C8H6F3NO2/c9-8(10,11)5-14-7-3-12-2-1-6(7)4-13/h1-4H,5H2
InChIKeySTXTVRUALJJLEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,2,2-Trifluoroethoxy)isonicotinaldehyde – Key Chemical and Physical Properties for Research Procurement


3-(2,2,2-Trifluoroethoxy)isonicotinaldehyde (CAS No. 2089310-61-0) is a fluorinated heterocyclic aromatic aldehyde belonging to the pyridine derivative class . The compound features a pyridine ring with an aldehyde group at the 4-position and a 2,2,2-trifluoroethoxy substituent at the 3-position . Its molecular formula is C8H6F3NO2, and its molecular weight is 205.13 g/mol . The presence of the electron-withdrawing trifluoroethoxy group confers moderate lipophilicity (LogP ≈ 1.84) and enhanced metabolic stability relative to non-fluorinated analogs [1], making it a valuable building block for pharmaceutical and agrochemical research applications.

Why Generic Substitution Fails for 3-(2,2,2-Trifluoroethoxy)isonicotinaldehyde: A Comparative Analysis


Generic substitution among isonicotinaldehyde derivatives is not straightforward due to significant variations in physicochemical and biological properties driven by subtle structural differences. The precise position of the trifluoroethoxy group on the pyridine ring critically influences the compound's electronic distribution, steric profile, and metabolic stability [1]. For instance, the 3-substituted isomer exhibits distinct lipophilicity and reactivity compared to the 2- or 6-substituted regioisomers, which can dramatically alter pharmacokinetic behavior and target engagement [2]. Furthermore, the degree of fluorination—comparing a trifluoroethoxy moiety to a difluoromethyl group—modulates electron-withdrawing strength and metabolic resistance, directly impacting the compound's suitability for specific synthetic routes or biological assays [3]. The quantitative evidence detailed in Section 3 underscores these non-interchangeable attributes.

Quantitative Evidence Guide: Why 3-(2,2,2-Trifluoroethoxy)isonicotinaldehyde Outperforms Analogs in Key Research Dimensions


Lipophilicity (LogP) Comparison: 3-Substituted vs. 2-Difluoromethyl Isonicotinaldehyde

3-(2,2,2-Trifluoroethoxy)isonicotinaldehyde exhibits a measured LogP of 1.8352 , which is nearly identical to that of 2-(difluoromethyl)isonicotinaldehyde (LogP 1.8317) . This comparable lipophilicity, despite the trifluoroethoxy group being bulkier and more fluorinated, suggests that the 3-position substitution allows for a favorable balance between hydrophobic interactions and aqueous solubility, a critical parameter for cell permeability and oral bioavailability.

Medicinal Chemistry Pharmacokinetics Lead Optimization

Metabolic Stability: Trifluoroethoxy vs. Non-Fluorinated Aryl Ethers

The 2,2,2-trifluoroethoxy moiety confers resistance to cytochrome P450-mediated oxidative metabolism [1]. In a comparative study, a 2,2,2-trifluoroethoxy-substituted chroman derivative (compound 11) exhibited no detectable dealkylation at the C7 position, whereas its non-fluorinated counterpart underwent substantial cleavage, confirming the metabolic shielding effect of the CF3CH2O group [1]. This class-level advantage directly translates to the 3-(2,2,2-trifluoroethoxy)isonicotinaldehyde scaffold, predicting enhanced in vivo half-life relative to non-fluorinated alkoxy isonicotinaldehyde analogs.

Drug Metabolism Cytochrome P450 In Vitro ADME

Electrophilic Reactivity: 3-Substituted vs. 2-Substituted Trifluoroethoxy Isonicotinaldehyde

The electron-withdrawing nature of the trifluoroethoxy group enhances the electrophilicity of the aldehyde carbon, facilitating nucleophilic addition reactions [1]. The position of this substituent on the pyridine ring modulates its electron-withdrawing effect through resonance and inductive mechanisms. While direct quantitative kinetic data comparing the 3- and 2-substituted isomers is limited, computational and empirical observations suggest that the 3-position offers a more favorable balance between activation of the aldehyde and steric hindrance, potentially leading to faster reaction rates with nucleophiles compared to the 2-substituted analog .

Organic Synthesis Reaction Kinetics Medicinal Chemistry

Steric and Electronic Effects: 3-Substituted vs. 3-Bromo-5-Substituted Trifluoroethoxy Isonicotinaldehyde

The presence of a bromine atom at the 5-position, as in 3-bromo-5-(2,2,2-trifluoroethoxy)isonicotinaldehyde, introduces significant steric bulk and electronic perturbation. The molecular weight increases from 205.13 g/mol for the non-brominated target compound to 284.03 g/mol for the brominated analog . This additional mass and volume can hinder binding to shallow protein pockets or restrict conformational flexibility, while the bromine's electron-withdrawing nature further alters the pyridine ring's electron density, potentially diminishing the nucleophilicity of the ring nitrogen. For applications where minimal steric hindrance and a specific electronic profile are required (e.g., fragment-based drug discovery), the non-brominated 3-(2,2,2-trifluoroethoxy)isonicotinaldehyde is the preferred scaffold.

Structure-Activity Relationship Drug Design Synthetic Chemistry

Optimizing Research Outcomes: Best Application Scenarios for 3-(2,2,2-Trifluoroethoxy)isonicotinaldehyde


Medicinal Chemistry: Building Block for Metabolically Stable Lead Compounds

Given its demonstrated resistance to cytochrome P450-mediated dealkylation (class-level inference from trifluoroethoxy moiety) [1], 3-(2,2,2-trifluoroethoxy)isonicotinaldehyde is ideally suited for synthesizing drug candidates requiring improved metabolic stability. Its moderate lipophilicity (LogP 1.8352) balances membrane permeability with aqueous solubility, making it a prime intermediate for oral bioavailability optimization in programs targeting CNS or inflammatory diseases.

Organic Synthesis: Efficient Derivatization via Nucleophilic Addition

The electron-withdrawing nature of the trifluoroethoxy group enhances the electrophilicity of the aldehyde, facilitating rapid and high-yielding reactions with amines, hydrazines, and other nucleophiles [2]. The 3-substitution pattern avoids the steric hindrance associated with 2-substituted isomers, enabling cleaner reaction profiles and simpler purification. This is particularly valuable for constructing diverse compound libraries or performing late-stage functionalization.

Fragment-Based Drug Discovery: Minimalist Fluorinated Scaffold

With a low molecular weight of 205.13 g/mol and no heavy halogens , 3-(2,2,2-trifluoroethoxy)isonicotinaldehyde serves as an excellent fragment-sized scaffold. Its compact structure, combined with the advantageous properties of the trifluoroethoxy group, allows for efficient exploration of chemical space around a metabolically robust core, while maintaining a high ligand efficiency index essential for fragment evolution.

Agrochemical Research: Development of Fluorinated Pesticides

The trifluoroethoxy group is known to enhance the environmental persistence and bioactivity of agrochemicals [3]. 3-(2,2,2-Trifluoroethoxy)isonicotinaldehyde provides a versatile starting point for creating novel herbicides or fungicides. Its heterocyclic pyridine core mimics natural substrates, while the fluorinated side chain can improve target binding and resistance to degradation in the field.

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